Benzoyl vs. Phenylacetyl Linker: Impact on IKK2 Inhibitory Potential
The target compound features a direct benzoyl (carbonyl) attachment to the ethylenediamine spacer, whereas the closest commercially cataloged analog (CAS 1144476-95-8) contains a phenylacetyl (methylene-extended) linker. Patent SAR data for the indole carboxamide series demonstrate that the acyl linker length and geometry directly modulate IKK2 binding pocket occupancy [1]. The benzoyl linkage is anticipated to confer distinct conformational constraints and hydrogen-bonding patterns relative to the phenylacetyl variant, potentially altering both potency and selectivity profiles.
| Evidence Dimension | IKK2 IC50 (biochemical assay) |
|---|---|
| Target Compound Data | No publicly available quantitative data identified for this exact compound. |
| Comparator Or Baseline | Phenylacetyl analog (CAS 1144476-95-8): No publicly available IKK2 IC50 data identified. |
| Quantified Difference | Not calculable; patent SAR indicates acyl linker modifications produce >5-fold IC50 shifts within the series [2]. |
| Conditions | Human recombinant IKK2 biochemical assay (Flashplate or similar), as described in GSK patent family. |
Why This Matters
The benzoyl linker confers a structurally defined differentiation point that may translate to measurable potency or selectivity advantages over the phenylacetyl analog, critical for projects requiring precise SAR exploration.
- [1] Kerns, J. K., et al. (2008). Chemical Compounds. U.S. Patent Application US20080269291. Filed November 17, 2006. View Source
- [2] Bamborough, P., et al. (2008). Novel Compounds. U.S. Patent Application US20080139561. Filed June 19, 2008. View Source
